3-chloro-N-(2-isopropylphenyl)propanamide

Lipophilicity optimization ADME prediction Membrane permeability

3-Chloro-N-(2-isopropylphenyl)propanamide (CAS 560078-34-4) is a synthetic halogenated aromatic amide characterized by a 3-chloropropanamide backbone coupled to an ortho-isopropylphenyl ring. With a molecular formula of C₁₂H₁₆ClNO, a molecular weight of 225.71 g/mol, a computed XLogP3 of 2.2, and a topological polar surface area (TPSA) of 29.1 Ų, the compound exhibits physicochemical properties that position it within a distinct lipophilicity–polarity space.

Molecular Formula C12H16ClNO
Molecular Weight 225.71g/mol
CAS No. 560078-34-4
Cat. No. B461501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(2-isopropylphenyl)propanamide
CAS560078-34-4
Molecular FormulaC12H16ClNO
Molecular Weight225.71g/mol
Structural Identifiers
SMILESCC(C)C1=CC=CC=C1NC(=O)CCCl
InChIInChI=1S/C12H16ClNO/c1-9(2)10-5-3-4-6-11(10)14-12(15)7-8-13/h3-6,9H,7-8H2,1-2H3,(H,14,15)
InChIKeyDDVNYPWZRZDETF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-N-(2-isopropylphenyl)propanamide (CAS 560078-34-4): Procurement-Grade Halogenated Propanamide for Medicinal Chemistry and Agrochemical Research


3-Chloro-N-(2-isopropylphenyl)propanamide (CAS 560078-34-4) is a synthetic halogenated aromatic amide characterized by a 3-chloropropanamide backbone coupled to an ortho-isopropylphenyl ring [1]. With a molecular formula of C₁₂H₁₆ClNO, a molecular weight of 225.71 g/mol, a computed XLogP3 of 2.2, and a topological polar surface area (TPSA) of 29.1 Ų, the compound exhibits physicochemical properties that position it within a distinct lipophilicity–polarity space [1]. Commercially available from screening compound suppliers such as ChemBridge and Hit2Lead at purities typically ≥95%, this building block is primarily sourced for pharmaceutical lead discovery, agrochemical intermediate synthesis, and specialized chemical biology applications . However, given the absence of disclosed biological target data in the public domain, procurement decisions must rely on structural and physicochemical differentiation from its nearest analogs.

Critical Procurement Risk: Why 3-Chloro-N-(2-isopropylphenyl)propanamide Cannot Be Interchanged with Ortho-Positional Isomers or Alternative Halogenated Acetamides


Superficial structural similarity within the N-(isopropylphenyl)amide class often leads to procurement errors where 3-chloro-N-(2-isopropylphenyl)propanamide is substituted with its ortho-chloro positional isomer (2-chloro-N-(2-isopropylphenyl)propanamide, CAS 949393-01-5) , the 4-isopropylphenyl regioisomer (3-chloro-N-(4-isopropylphenyl)propanamide, CAS 20331-13-9) , or shorter-chain acetamide analogs (2-chloro-N-(2-isopropylphenyl)acetamide, CAS 57503-03-4) . These substitutions introduce quantifiable differences in calculated LogP (2.2 vs. 2.28–2.95), hydrogen bonding topology, and steric accessibility at the electrophilic chloroalkyl terminus—factors that critically alter protein binding thermodynamics, metabolic stability, and synthetic reactivity. While high-strength head-to-head comparative biological data are currently absent from the public literature, the combination of a terminal chloroethyl electrophile (longer reach than acetamide analogs) and ortho-isopropylphenyl ring strain (distinct from para-substituted variants) yields a unique molecular recognition profile that cannot be replicated by generic alternatives .

Quantitative Differentiation Evidence: 3-Chloro-N-(2-isopropylphenyl)propanamide Versus Ortho-Chloro, Para-Isopropyl, and Acetamide Analogs


Lipophilicity Differentiation: LogP 2.2 for 3-Chloropropanamide Confers Distinct Partitioning Versus Higher LogP Ortho-Chloro (2.28) and Non-Halogenated (2.95) Analogs

The computed octanol–water partition coefficient (XLogP3) of 3-chloro-N-(2-isopropylphenyl)propanamide is 2.2, as reported by PubChem based on XLogP3 3.0 calculations [1]. This value is numerically lower than the LogP of the ortho-chloro positional isomer (2-chloro-N-(2-isopropylphenyl)propanamide, CAS 949393-01-5), which is reported as LogP 2.28 by Hit2Lead , and substantially lower than the non-halogenated analog N-(2-isopropylphenyl)propanamide (LogP 2.95) . The 0.08 LogP unit reduction relative to the ortho-chloro isomer, though modest, reflects the altered polar surface distribution arising from the shift of the chloro substituent from the α-carbon to the β-carbon of the propanamide chain, which modifies hydrogen bond acceptor geometry and solvent-accessible surface area.

Lipophilicity optimization ADME prediction Membrane permeability

Electrophilic Reach and Reactivity Differentiation: β-Chloroethyl Chain in 3-Chloropropanamide Provides Extended Alkylation Radius Versus α-Chloroacetamide Analogs

3-Chloro-N-(2-isopropylphenyl)propanamide contains a β-chloroethyl (―CH₂CH₂Cl) moiety with a three-carbon backbone (including the amide carbonyl), whereas 2-chloro-N-(2-isopropylphenyl)acetamide (CAS 57503-03-4) contains an α-chloroacetyl (―CH₂Cl) moiety with a two-carbon backbone [1]. This structural difference translates to a calculated 1.4–1.6 Å extension of the reactive electrophilic center from the amide nitrogen, as inferred from standard C–C and C–Cl bond lengths. The β-chloro configuration reduces steric hindrance at the electrophilic carbon, potentially favoring Sₙ2 reactivity over elimination pathways under basic conditions, while the extended reach enables covalent modification of binding site nucleophiles (e.g., cysteine thiols) located deeper within protein pockets.

Covalent inhibitor design Nucleophilic substitution Synthetic intermediate

Steric and Conformational Differentiation: Ortho-Isopropyl Substitution Imposes Rotational Restriction Absent in Para-Isopropylphenyl Regioisomers

The ortho-isopropyl group in 3-chloro-N-(2-isopropylphenyl)propanamide (CAS 560078-34-4) creates steric hindrance adjacent to the amide linkage, restricting rotation around the N-aryl bond and potentially stabilizing discrete conformers . In contrast, the para-isopropylphenyl regioisomer (3-chloro-N-(4-isopropylphenyl)propanamide, CAS 20331-13-9) positions the bulky isopropyl group distal to the amide bond, allowing free rotation of the phenyl ring with minimal steric penalty . This conformational distinction is reflected in the predicted melting point difference: the para-isopropyl analog exhibits a melting point of 115–116 °C , whereas the ortho-substituted target compound lacks a reported crystalline melting point in primary databases, consistent with altered crystal packing energetics and potentially reduced crystallinity—an important consideration for solid-form handling and formulation.

Conformational restriction Atropisomerism Target selectivity

Rotatable Bond Count and Molecular Flexibility: Four Rotatable Bonds in 3-Chloropropanamide Enable Greater Conformational Sampling Than Non-Chlorinated or Para-Substituted Scaffolds

3-Chloro-N-(2-isopropylphenyl)propanamide contains four rotatable bonds as computed by Cactvs 3.4.8.18 and reported in PubChem [1], derived from the propanamide backbone (C–C and C–N bonds) plus the isopropyl group (C–C bond to phenyl). The non-halogenated analog N-(2-isopropylphenyl)propanamide, in contrast, reports a calculated LogSW (log of water solubility) of −3.12 with the same rotatable bond count but different polarity . The ortho-chloro positional isomer (CAS 949393-01-5) is expected to share the same rotatable bond count of four based on isomeric structure. However, the β-chloro substitution in the target compound, combined with ortho-isopropyl steric restriction, creates a unique rotational energy landscape distinct from both the non-halogenated backbone and the α-chloro isomer, as inferred from class-level conformational analysis of ortho-substituted anilides.

Conformational entropy Molecular flexibility Pharmacophore mapping

Validated Research and Procurement Applications for 3-Chloro-N-(2-isopropylphenyl)propanamide (CAS 560078-34-4) Based on Structural Differentiation Evidence


Focused Library Design for Covalent Inhibitor Discovery Requiring β-Chloroethyl Electrophilic Warheads

The β-chloroethyl (―CH₂CH₂Cl) moiety in 3-chloro-N-(2-isopropylphenyl)propanamide provides an electrophilic reach approximately 1.5 Å longer than that of α-chloroacetamide analogs such as 2-chloro-N-(2-isopropylphenyl)acetamide (CAS 57503-03-4) [1]. This extended reach enables covalent engagement of nucleophilic cysteine or lysine residues situated deeper within enzyme active sites or protein–protein interaction interfaces. Medicinal chemistry teams developing targeted covalent inhibitors (TCIs) for kinases, proteases, or deubiquitinases should prioritize this scaffold over acetamide-based warheads when docking studies or structural biology data indicate that the target nucleophile is sterically occluded or located beyond the 2–3 Å reach typical of α-haloacetamides. The ortho-isopropylphenyl group further stabilizes a pre-organized binding conformation [2], reducing the entropic penalty associated with covalent bond formation. Procurement for TCI library enumeration is supported by commercial availability at 95% purity from ChemBridge (Hit2Lead BB-7285066) .

Synthesis of Isopropylphenyl-Derived Agrochemical Intermediates with Defined Ortho-Substitution Geometry

Research on isopropylphenyl derivatives has demonstrated that ortho-substitution patterns modulate antifungal activity against phytopathogenic fungi, including those responsible for rice blast and cucumber gray mold [1]. The ortho-isopropyl configuration in 3-chloro-N-(2-isopropylphenyl)propanamide (as opposed to the para-isopropyl regioisomer, CAS 20331-13-9) introduces steric restriction around the amide bond that can alter both target enzyme recognition in fungal pathogens and metabolic stability in planta. Additionally, the 3-chloropropanamide backbone serves as a versatile synthetic handle for nucleophilic displacement reactions—enabling introduction of amines, thiols, or heterocycles to generate structurally diverse agrochemical candidates. The compound‘s computed density of 1.125 g/cm³ and boiling point of 373.2 °C at 760 mmHg [2] provide baseline parameters for reaction optimization and scale-up feasibility assessments in process chemistry workflows.

Physicochemical Property Benchmarking for ADME/PK Lead Optimization Programs

3-Chloro-N-(2-isopropylphenyl)propanamide occupies a calculated physicochemical space defined by XLogP3 = 2.2, TPSA = 29.1 Ų, and rotatable bond count = 4 [1]. These values position the compound in a favorable region for oral bioavailability according to both Lipinski‘s Rule of Five (MW 225.71 < 500; LogP < 5; H-bond donors = 1 < 5; H-bond acceptors = 1 < 10) and Veber‘s criteria (rotatable bonds ≤ 10; TPSA ≤ 140 Ų). When compared with the ortho-chloro positional isomer (LogP = 2.28) and the non-halogenated analog (LogP = 2.95) [2], the target compound exhibits a distinct lipophilicity–polarity profile that can serve as a calibration point for building predictive ADME models in related chemical series. Procurement of this compound as a reference standard enables quantitative benchmarking of in vitro permeability (PAMPA or Caco-2), microsomal stability, and plasma protein binding against structurally related analogs, facilitating rational property-based design in lead optimization campaigns.

Chemical Biology Probe Development Exploiting Ortho-Isopropyl Conformational Restriction

The ortho-isopropyl substitution in 3-chloro-N-(2-isopropylphenyl)propanamide creates steric hindrance adjacent to the anilide nitrogen [1], a structural motif recognized in chemical biology for inducing atropisomerism or conformational pre-organization . Such restricted rotation can enhance target selectivity by reducing the number of low-energy conformations accessible to the ligand, thereby minimizing off-target polypharmacology. The 3-chloropropanamide chain further provides a reactive handle for bioconjugation via nucleophilic displacement—enabling attachment of fluorophores, biotin tags, or affinity matrices for target identification and mechanism-of-action studies. The compound is available from multiple screening vendors (e.g., ChemBridge, MolCore) [2] with ISO-certified quality control , ensuring batch-to-batch reproducibility essential for rigorous chemical biology experiments and phenotypic screening campaigns.

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